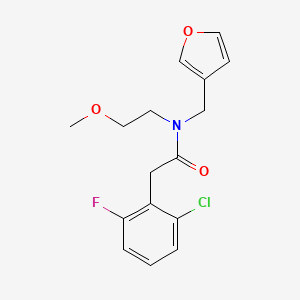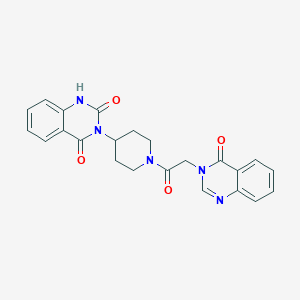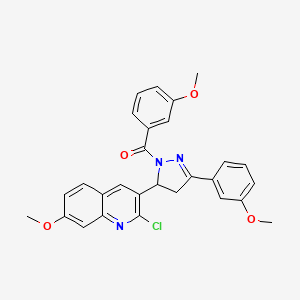![molecular formula C21H16N2O B2647712 [(1-Prop-2-ynylbenzimidazol-2-yl)methoxy]naphthalene CAS No. 876883-28-2](/img/structure/B2647712.png)
[(1-Prop-2-ynylbenzimidazol-2-yl)methoxy]naphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “[(1-Prop-2-ynylbenzimidazol-2-yl)methoxy]naphthalene” is a complex organic molecule. It contains a benzimidazole moiety, which is a five-membered heterocyclic ring with three carbon atoms, two nitrogen atoms, and two double bonds . The benzimidazole moiety is attached to a prop-2-ynyl group and a methoxynaphthalene group .
Molecular Structure Analysis
The molecule contains a total of 40 bonds, including 24 non-H bonds, 18 multiple bonds, 4 rotatable bonds, 1 double bond, 1 triple bond, and 16 aromatic bonds . It also includes 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 aromatic ether, and 1 alkyne .作用机制
The mechanism of action of PBMI-Nap is not fully understood. However, studies have shown that PBMI-Nap inhibits the activity of certain enzymes such as topoisomerase II and histone deacetylase. These enzymes play a crucial role in DNA replication and gene expression, respectively. Inhibition of these enzymes leads to the suppression of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
PBMI-Nap has been shown to have both biochemical and physiological effects. In vitro studies have shown that PBMI-Nap inhibits the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. PBMI-Nap has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
PBMI-Nap has several advantages for lab experiments. It is a stable compound that can be easily synthesized using different methods. PBMI-Nap has also been shown to have low toxicity, making it a suitable compound for in vitro studies. However, one limitation of PBMI-Nap is its limited solubility in water, which can affect its bioavailability in vivo.
未来方向
There are several future directions for the study of PBMI-Nap. In medicinal chemistry, PBMI-Nap can be further investigated for its potential as an anticancer and anti-inflammatory agent. In materials science, PBMI-Nap can be used as a building block for the synthesis of new organic semiconductors with improved properties. PBMI-Nap can also be studied for its potential applications in other fields such as catalysis and sensing. Further studies are needed to fully understand the mechanism of action of PBMI-Nap and its potential applications in various fields.
合成方法
The synthesis of PBMI-Nap has been carried out using different methods. One of the most common methods is the Suzuki-Miyaura cross-coupling reaction. In this method, an aryl halide and an organoboron compound are reacted in the presence of a palladium catalyst to form the desired product. Another method involves the condensation reaction of 2-naphthol and 2-aminobenzimidazole in the presence of a base such as potassium carbonate.
科学研究应用
PBMI-Nap has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, PBMI-Nap has been investigated for its anticancer properties. Studies have shown that PBMI-Nap inhibits the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. PBMI-Nap has also been studied for its potential as an anti-inflammatory agent.
In materials science, PBMI-Nap has been used as a building block for the synthesis of organic semiconductors. These materials have potential applications in the development of electronic devices such as solar cells, light-emitting diodes, and field-effect transistors.
属性
IUPAC Name |
2-(naphthalen-1-yloxymethyl)-1-prop-2-ynylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O/c1-2-14-23-19-12-6-5-11-18(19)22-21(23)15-24-20-13-7-9-16-8-3-4-10-17(16)20/h1,3-13H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLAVHFOAJRBGPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=CC=CC=C2N=C1COC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-2-chloroaniline](/img/structure/B2647630.png)
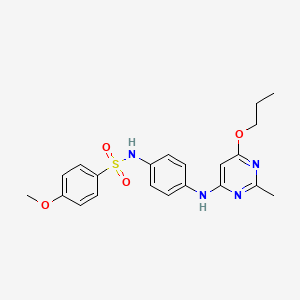
![2-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2647635.png)
![1-[4-(4-Methylpyridin-2-yl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2647637.png)
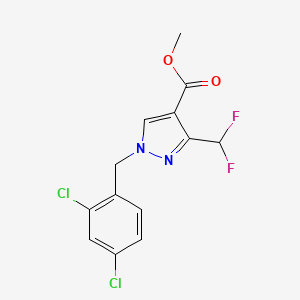

![Methyl 5-[[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]methyl]furan-2-carboxylate](/img/structure/B2647641.png)
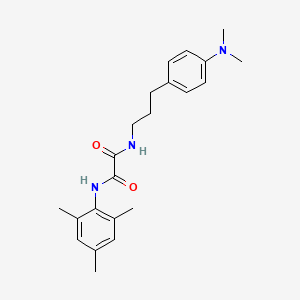
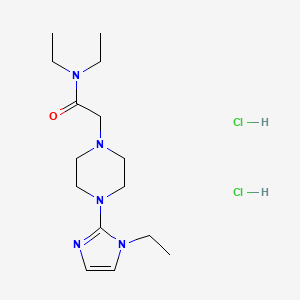
![1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]azetidin-3-amine](/img/structure/B2647646.png)

